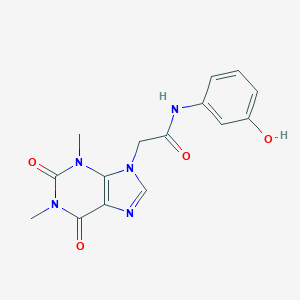![molecular formula C15H23N7O3 B315826 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B315826.png)
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a tetrazole ring, an acetamide group, and a methoxyphenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the methoxyphenoxy group and the acetamide moiety through nucleophilic substitution and amidation reactions, respectively. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
作用机制
The mechanism of action of 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. The methoxyphenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
5-amino-1-methyl-1H-tetrazole: Shares the tetrazole ring structure but lacks the methoxyphenoxy and acetamide groups.
1-methyl-5-aminotetrazole: Similar to the above compound with slight structural variations.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a tetrazole ring but with different substituents.
Uniqueness
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group and the acetamide moiety distinguishes it from other tetrazole-containing compounds, enhancing its potential for diverse applications.
属性
分子式 |
C15H23N7O3 |
|---|---|
分子量 |
349.39 g/mol |
IUPAC 名称 |
2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C15H23N7O3/c1-15(2,3)18-13(23)9-25-11-6-5-10(7-12(11)24-4)8-17-22-14(16)19-20-21-22/h5-7,17H,8-9H2,1-4H3,(H,18,23)(H2,16,19,21) |
InChI 键 |
NKGYFNQPKZIZCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC |
规范 SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


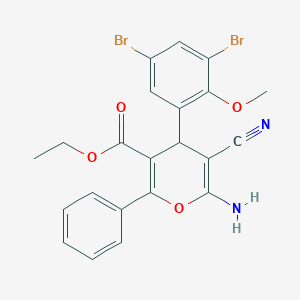
![6-(2-bromo-4,5-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B315745.png)
![(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B315746.png)
![2-bromo-N-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B315751.png)
![2-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315752.png)
![2-bromo-N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315754.png)
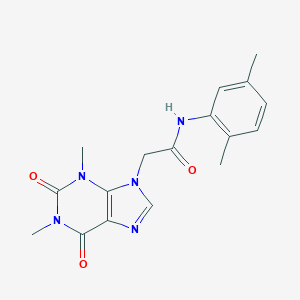
![Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate](/img/structure/B315758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B315762.png)
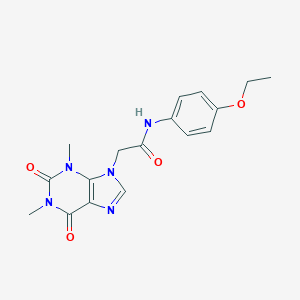
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B315764.png)
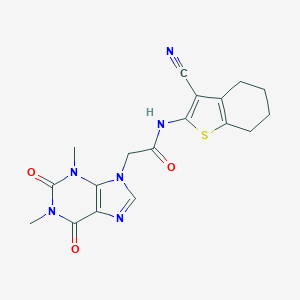
![2-(1-naphthyl)-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide](/img/structure/B315769.png)
